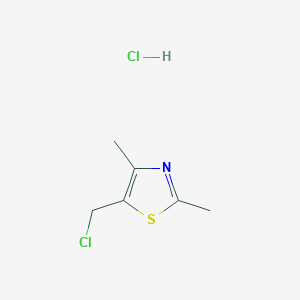

5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride follows International Union of Pure and Applied Chemistry guidelines, where the parent thiazole ring system is numbered to minimize substituent positions. The compound bears the Chemical Abstracts Service registry number 91615-75-7 for the hydrochloride salt form, distinguishing it from the free base form which carries the registry number 98134-35-1. The systematic name precisely indicates the positioning of functional groups: the chloromethyl group occupies position 5 of the thiazole ring, while methyl substituents are located at positions 2 and 4 respectively.

The molecular formula of the hydrochloride salt is C₆H₉Cl₂NS, reflecting the addition of hydrogen chloride to the parent compound. This contrasts with the free base form, which exhibits the molecular formula C₆H₈ClNS. The molecular weight calculations reveal 198.11 grams per mole for the hydrochloride salt compared to 161.65 grams per mole for the free base. The Simplified Molecular Input Line Entry System representation for the free base appears as CC1=C(CCl)SC(C)=N1, while the hydrochloride salt incorporates an additional hydrogen chloride molecule.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₆H₈ClNS | C₆H₉Cl₂NS |

| Molecular Weight | 161.65 g/mol | 198.11 g/mol |

| Chemical Abstracts Service Number | 98134-35-1 | 91615-75-7 |

| Simplified Molecular Input Line Entry System | CC1=C(CCl)SC(C)=N1 | CC1=C(CCl)SC(C)=N1.[H]Cl |

Properties

IUPAC Name |

5-(chloromethyl)-2,4-dimethyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)9-5(2)8-4;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDIALDTERGAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of bioactive molecules for drug discovery.

Medicine: This compound serves as a precursor in the synthesis of pharmaceuticals. Its derivatives have been explored for their therapeutic potential in treating various diseases.

Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Position and Functional Group Variations

4-(Chloromethyl)-2-methyl-1,3-thiazole Hydrochloride (CAS: 77470-53-2)

- Molecular Formula : C₅H₇Cl₂NS

- Molecular Weight : 184.08 g/mol

5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride (CAS: 10014-52-5)

- Molecular Formula : C₅H₇Cl₂NS

- Key Differences : Lacks the 2-methyl group present in the target compound. The absence of this substituent may lower thermal stability and alter regioselectivity in alkylation reactions .

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole Hydrochloride (CAS: 52169-55-8)

- Molecular Formula : C₆H₉Cl₂NS

- Key Differences: Chloromethyl at position 2 and methyl groups at positions 4 and 4.

Impact of Additional Halogens and Functional Groups

2-Chloro-5-(chloromethyl)-1,3-thiazole Hydrochloride (CAS: 188990-69-4)

- Molecular Formula : C₄H₄Cl₃NS

- Molecular Weight : 204.50 g/mol

- Key Differences: Contains two chlorine atoms (at positions 2 and 5) and a chloromethyl group. The additional chlorine atoms increase electronegativity, enhancing reactivity in electrophilic aromatic substitution but reducing solubility in nonpolar solvents .

5-Chloro-2-methyl-1,3-thiazole (CAS: 57268-15-2)

Functionalized Thiazoles with Aromatic and Amino Groups

4-Amino-2-methyl-5-phenylthiazole Hydrochloride (CAS: 1461714-51-1)

- Molecular Formula : C₁₀H₁₁ClN₂S

- Molecular Weight : 226.72 g/mol

- Key Differences: An amino group at position 4 and a phenyl group at position 5 introduce hydrogen-bonding capability and aromatic π-π interactions. These features make it suitable for drug design, contrasting with the target compound’s alkylation-focused reactivity .

5-(Chloromethyl)-2-phenyl-1,3-thiazole Hydrochloride (CAS: 110704-38-6)

Physicochemical and Reactivity Trends

Melting Points and Solubility

- 5-(Chloromethyl)-2-phenylpyrimidine (CAS: 886531-63-1) : Melting point = 96.5–98°C .

- 2-[4-(Chloromethyl)phenyl]-1,3-thiazole (CAS: 906352-61-2) : Melting point = 67–69°C .

- Target Compound : While exact data are unavailable, its higher symmetry (methyl groups at 2 and 4) likely results in a melting point between 70–90°C, comparable to analogs.

Reactivity in Alkylation and Nucleophilic Substitution

- Chloromethyl groups at position 5 (target compound) exhibit higher reactivity toward nucleophiles (e.g., amines, thiols) than position 4 isomers due to reduced steric hindrance .

- Methyl groups at positions 2 and 4 in the target compound stabilize the thiazole ring via electron-donating effects but may slow reactions requiring planar transition states .

Biological Activity

5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride is a heterocyclic compound notable for its thiazole ring structure, which incorporates nitrogen and sulfur atoms. This compound has garnered interest in various fields due to its potential biological activities, although detailed studies specifically addressing its biological mechanisms remain limited.

Chemical Structure and Properties

- Molecular Formula : CHClNS

- Molecular Weight : Approximately 161.65 g/mol

- Structure : The compound features a chloromethyl group at the 5th position and two methyl groups at the 2nd and 4th positions of the thiazole ring.

The hydrochloride form of this compound enhances its solubility in water, facilitating its use in biological assays and synthetic applications .

Biological Activity Overview

Currently, there is a scarcity of specific documented information regarding the biological activity of this compound. However, compounds with similar structures have been linked to various biological activities:

- Antibacterial and Antifungal Activities : Many thiazole derivatives exhibit significant antibacterial and antifungal properties.

- Anticancer Potential : Structural analogs have shown promise in cancer treatment through mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

The following table summarizes some related thiazole derivatives and their unique features that may provide insights into the potential biological activities of this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole | Chloromethyl group at the 4th position | Different methyl positioning affects reactivity |

| 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole | Contains a phenyl group substituent | Potentially different biological activity profile |

| 5-Methyl-2-(trifluoromethyl)-1,3-thiazole | Trifluoromethyl group enhances lipophilicity | Unique electronic properties due to fluorine atoms |

| 2-Amino-5-methylthiazole | Amino group introduces basicity | Different reactivity due to amino substitution |

This comparative analysis indicates that structural variations significantly influence the biological activity of thiazole derivatives .

Safety and Handling

Due to the presence of a chloromethyl group, it is advisable to handle this compound with caution. Compounds containing chloromethyl groups are often associated with potential toxicity and reactivity with alcohols to form ethers. Standard laboratory safety protocols should be followed when working with this compound .

Preparation Methods

Cyclization of Substituted Allyl Isothiocyanates Followed by Chlorination

One of the prominent methods involves the reaction of substituted allyl isothiocyanates with chlorinating agents. This approach is derived from processes used for related thiazole derivatives and adapted to incorporate methyl substituents at the 2- and 4-positions.

Process Description:

Allyl isothiocyanate derivatives substituted with methyl groups at positions corresponding to the target thiazole ring are reacted with chlorinating agents (e.g., sulfuryl chloride, thionyl chloride) under controlled temperature conditions. This reaction forms sulfenyl chloride intermediates, which undergo cyclization to form thiazoline intermediates. Subsequent elimination or rearrangement yields the chloromethyl-substituted thiazole ring.Advantages:

This method allows for direct introduction of the chloromethyl group and methyl substituents in a controlled manner. It can be optimized to minimize side products by carefully controlling temperature and reagent stoichiometry.Challenges:

Requires strict temperature control (often low temperatures, e.g., −40 °C to 0 °C) to avoid formation of multiple secondary products and to maintain high purity. Excess chlorinating agent and dilution are often needed to drive the reaction efficiently.

Diazotization and Chlorination of Amino-Thiazole Intermediates

Another approach involves preparing 2,4-dimethyl-5-aminomethyl-1,3-thiazole intermediates, which are then subjected to diazotization and chlorination to yield the chloromethyl derivative.

Process Description:

Starting from 2,4-dimethyl-5-aminomethyl-1,3-thiazole, diazotization is carried out using nitrite sources (e.g., tert-butyl nitrite) in the presence of copper(I) chloride as a catalyst under low temperature conditions (−13 to 5 °C). The diazonium intermediate is then converted into the chloromethyl derivative by substitution with chloride ions.Advantages:

This method can provide high purity products and allows for the use of readily available amino-thiazole intermediates.Challenges:

The diazotization step requires careful temperature control and handling of potentially unstable diazonium intermediates. Multiple extraction and purification steps are necessary to isolate the product.

Direct Chlorination of Hydroxymethyl-Thiazole Precursors

Hydroxymethyl-substituted thiazoles can be converted to chloromethyl derivatives by treatment with chlorinating agents such as thionyl chloride.

Process Description:

The hydroxymethyl precursor is reacted with thionyl chloride at room temperature, converting the hydroxyl group into a chloromethyl group. The reaction is typically followed by hydrolysis and extraction to isolate the chloromethyl thiazole.Advantages:

This method is straightforward and can be performed under mild conditions.Challenges:

Side reactions and incomplete conversion can occur, requiring careful monitoring and purification.

| Method | Key Reagents | Temperature Range | Purification Steps | Yield (%) | Notes |

|---|---|---|---|---|---|

| Allyl isothiocyanate chlorination & cyclization | Allyl isothiocyanate derivatives, sulfuryl chloride or thionyl chloride | −40 °C to 0 °C | Extraction, washing, distillation | 70–85 | Requires strict temperature control |

| Diazotization of amino-thiazole intermediates | 2,4-Dimethyl-5-aminomethyl-thiazole, tert-butyl nitrite, CuCl | −13 °C to 5 °C | Extraction, washing, solvent removal | 65–80 | Multiple extraction steps needed |

| Chlorination of hydroxymethyl-thiazole | Hydroxymethyl precursor, thionyl chloride | Room temperature (20–25 °C) | Extraction, washing | 60–75 | Mild conditions, possible side products |

Purity and Side Products:

Research indicates that controlling the reaction temperature and reagent stoichiometry is critical to minimizing secondary products such as chlorohydroxymethyl thiazoles or over-chlorinated species. For example, low temperature and dilute conditions favor formation of stable intermediates that can be converted cleanly to the target compound.Reaction Kinetics:

The cyclization and chlorination steps are exothermic and require controlled addition of reagents to avoid runaway reactions. The use of copper(I) chloride as a catalyst in diazotization improves reaction rates and selectivity.Industrial Scale Considerations:

Methods have been developed to avoid costly starting materials and excessive use of chlorinating agents. For instance, using thiourea intermediates or ammonium thiocarbamate derivatives can provide cost-effective routes with fewer purification challenges.

The preparation of 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride involves sophisticated synthetic routes primarily based on:

- Chlorination and cyclization of substituted allyl isothiocyanates.

- Diazotization and chlorination of amino-thiazole intermediates.

- Chlorination of hydroxymethyl-thiazole precursors.

Each method has distinct advantages and limitations, with careful control of reaction conditions essential for high yield and purity. The hydrochloride salt is typically formed by treatment with hydrochloric acid post-synthesis to stabilize the compound.

These methods are supported by diverse research findings and patent literature, providing a robust foundation for both laboratory and industrial scale synthesis of this important thiazole derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the reaction of 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane, catalyzed by triethylamine at 20–25°C. Post-reaction, the product is precipitated by dilution with water, filtered, and recrystallized from ethanol-DMF mixtures . Optimization includes monitoring reaction temperature (20–25°C) and stoichiometric ratios to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Identify protons on the thiazole ring (e.g., 3',5'-H at δ 6.8–7.2 ppm) and chloromethyl groups (δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirm C=N stretches (~1650 cm⁻¹) and NH/CH₂ vibrations (~2900 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (184.08 g/mol) and fragmentation patterns (e.g., loss of HCl) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use fume hoods to avoid inhalation of hydrochloride vapors.

- Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.

- Store in glass containers at 2–8°C, away from moisture, as hydrolysis may occur .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show precipitation under basic conditions (pH 8–9), likely due to dehydrochlorination. For long-term storage, maintain pH ≤ 6 using buffered solutions (e.g., 0.1 M HCl). Monitor degradation via HPLC with UV detection at 254 nm .

Q. What strategies can resolve contradictions in reactivity data during alkylation reactions involving this compound?

- Methodological Answer : Discrepancies in alkylation yields may arise from competing nucleophilic sites (e.g., thiazole N vs. chloromethyl Cl). To mitigate:

- Competitive Kinetic Studies : Use DFT calculations to model transition states and identify dominant pathways.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor alkylation at the chloromethyl group .

Q. How can computational chemistry aid in predicting the compound’s reactivity in heterocyclic ring-closure reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions.

- Simulate ring-closure energetics (e.g., activation barriers for thiadiazole formation) .

Q. What purification techniques are most effective for isolating this compound from byproducts like ammonium chloride?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.